(2,2'-Bipyridyl)(1,5-cyclooctadiene)nickel
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Overview
Description
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is an organonickel compound with the molecular formula C₁₈H₁₆N₂Ni. It is a coordination complex featuring nickel bound to both 2,2’-bipyridyl and 1,5-cyclooctadiene ligands. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel can be synthesized through the reduction of anhydrous nickel(II) acetylacetonate in the presence of 2,2’-bipyridyl and 1,5-cyclooctadiene. The reaction typically involves the use of triethylaluminum as a reducing agent: [ \text{Ni(acac)}_2 + 2 \text{cod} + 2 \text{AlEt}_3 \rightarrow \text{Ni(cod)}_2 + 2 \text{acacAlEt}_2 + \text{C}_2\text{H}_6 + \text{C}_2\text{H}_4 ] The resulting product is moderately soluble in several organic solvents .
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form nickel(II) complexes.
Substitution: The 1,5-cyclooctadiene ligands can be displaced by other ligands such as phosphines, phosphites, and isocyanides.
Catalytic Reactions: It acts as a catalyst in several organic reactions, including cross-coupling reactions and cycloadditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver salts.
Substitution: Ligands such as phosphines and isocyanides are used under inert atmosphere conditions.
Catalytic Reactions: The compound is used in the presence of various ligands and substrates depending on the specific reaction.
Major Products
Oxidation: Nickel(II) complexes.
Substitution: Complexes with new ligands replacing 1,5-cyclooctadiene.
Catalytic Reactions: Products vary based on the specific reaction, including cross-coupled products and cycloadducts.
Scientific Research Applications
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is widely used in scientific research due to its versatility:
Medicine: Research is ongoing to explore its potential in drug synthesis and development.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel involves the coordination of nickel with the ligands, which facilitates various catalytic processes. The compound can undergo oxidative addition, reductive elimination, and ligand exchange reactions, making it a versatile catalyst. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparison with Similar Compounds
Similar Compounds
Bis(1,5-cyclooctadiene)nickel(0): Similar in structure but lacks the 2,2’-bipyridyl ligand.
Bis(triphenylphosphine)nickel(II) dichloride: Contains triphenylphosphine ligands instead of 2,2’-bipyridyl and 1,5-cyclooctadiene.
Nickel(II) acetylacetonate: A precursor used in the synthesis of (2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel.
Uniqueness
(2,2’-Bipyridyl)(1,5-cyclooctadiene)nickel is unique due to its combination of 2,2’-bipyridyl and 1,5-cyclooctadiene ligands, which provide distinct electronic and steric properties. This makes it a highly effective catalyst in various organic reactions, offering advantages over similar compounds in terms of reactivity and selectivity .
Properties
Molecular Formula |
C18H20N2Ni |
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Molecular Weight |
323.1 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;nickel;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C8H12.Ni/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-4-6-8-7-5-3-1;/h1-8H;1-2,7-8H,3-6H2;/b;2-1-,8-7-; |
InChI Key |
SQAAHJPKNXUCNA-GHDUESPLSA-N |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni] |
Canonical SMILES |
C1CC=CCCC=C1.C1=CC=NC(=C1)C2=CC=CC=N2.[Ni] |
Origin of Product |
United States |
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